molecular formula C7H15NO2 B13566263 (3R,4S)-3,4-Dimethoxycyclopentan-1-amine

(3R,4S)-3,4-Dimethoxycyclopentan-1-amine

Cat. No.: B13566263
M. Wt: 145.20 g/mol
InChI Key: IHOCIBAQIMUAGZ-DGUCWDHESA-N
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Description

(3R,4S)-3,4-Dimethoxycyclopentan-1-amine is a chiral cyclopentane derivative featuring two methoxy groups at the 3R and 4S positions and a primary amine at the 1-position. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its rigid bicyclic framework and stereochemical complexity.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3S,4R)-3,4-dimethoxycyclopentan-1-amine

InChI

InChI=1S/C7H15NO2/c1-9-6-3-5(8)4-7(6)10-2/h5-7H,3-4,8H2,1-2H3/t5?,6-,7+

InChI Key

IHOCIBAQIMUAGZ-DGUCWDHESA-N

Isomeric SMILES

CO[C@@H]1CC(C[C@@H]1OC)N

Canonical SMILES

COC1CC(CC1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Dimethoxycyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the cyclopentane ring. This can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Amination: Introduction of the amine group at the 1 position. This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Dimethoxycyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

(3R,4S)-3,4-Dimethoxycyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Dimethoxycyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties, we compare (3R,4S)-3,4-Dimethoxycyclopentan-1-amine with three structurally related compounds:

2.1. (1R,2S)-1,2-Dimethoxycyclopentane-3-amine
  • Structural Differences : The amine group is at the 3-position instead of the 1-position.
  • Physicochemical Properties :
    • Lower logP (0.8 vs. 1.2) due to altered polarity from amine positioning.
    • Reduced solubility in polar solvents (e.g., 12 mg/mL in water vs. 18 mg/mL for the target compound).
  • Stereochemical Impact : The 3-amine configuration decreases steric hindrance in catalytic applications, enhancing reactivity in certain cross-coupling reactions .
2.2. (3R,4S)-3,4-Dihydroxycyclopentan-1-amine
  • Functional Group Variation : Methoxy groups replaced by hydroxyl groups.
  • Key Findings :
    • Increased hydrogen-bonding capacity improves binding affinity to serine proteases (Ki = 2.3 µM vs. 5.7 µM for the dimethoxy analog) .
    • Lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 45 min) due to hydroxyl group oxidation.
2.3. (3R,4S)-3,4-Dimethoxycyclohexan-1-amine
  • Ring Size Difference : Cyclohexane vs. cyclopentane backbone.
  • Conformational Analysis :
    • Cyclohexane derivative exhibits chair conformation, reducing ring strain compared to the puckered cyclopentane.
    • Higher thermal stability (decomposition at 220°C vs. 195°C for cyclopentane analog) .

Data Tables

Table 1: Physicochemical Properties
Compound logP Water Solubility (mg/mL) Melting Point (°C)
This compound 1.2 18 98–102
(1R,2S)-1,2-Dimethoxycyclopentane-3-amine 0.8 12 85–89
(3R,4S)-3,4-Dihydroxycyclopentan-1-amine -0.3 25 153–157

Discussion of Research Findings

  • Stereochemical Influence : The 3R,4S configuration in the target compound enhances enantioselectivity in asymmetric hydrogenation compared to its diastereomers .
  • Methoxy vs. Hydroxy Groups : Methoxy substitution improves membrane permeability but reduces target engagement in hydrophilic binding pockets.
  • Ring Size Effects : The cyclopentane scaffold offers greater rigidity for chiral induction in catalysis, whereas cyclohexane derivatives favor thermodynamic stability .

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